3-Chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine
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Overview
Description
3-Chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that contains both a pyrazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with hydrazine or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction temperature is maintained between 80°C to 120°C to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound often involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole derivatives, while substitution reactions can produce a variety of substituted pyrazolo[3,4-c]pyridines .
Scientific Research Applications
3-Chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine
Uniqueness
3-Chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine is unique due to its dual ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H3ClF3N3 |
---|---|
Molecular Weight |
221.57 g/mol |
IUPAC Name |
3-chloro-5-(trifluoromethyl)-2H-pyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C7H3ClF3N3/c8-6-3-1-5(7(9,10)11)12-2-4(3)13-14-6/h1-2H,(H,13,14) |
InChI Key |
YALBTFHWHAVNMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC2=NNC(=C21)Cl)C(F)(F)F |
Origin of Product |
United States |
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